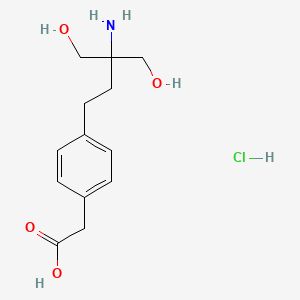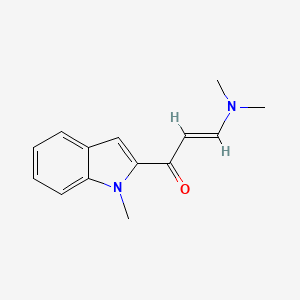
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, commonly referred to as DMIP, is a synthetic compound that has been used in a wide variety of scientific research applications. DMIP is a derivative of indole and is structurally similar to tryptamine, a neurotransmitter found in the brain. It is a white, crystalline solid with a melting point of 90-91 °C and a molecular weight of 225.3 g/mol. DMIP has been used in the fields of biochemistry, pharmacology, and neuroscience, among others, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Research has shown that compounds with dimethylamino groups and indole derivatives, similar in structure to the compound , have been explored for their potential in amyloid imaging. For example, studies on radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have contributed significantly to Alzheimer's disease diagnosis and understanding by enabling the measurement of amyloid plaques in vivo in the brain. These advancements in PET amyloid imaging techniques provide critical insights into the pathophysiological mechanisms and progression of amyloid deposits in Alzheimer's disease, facilitating early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).
Hepatic Protection by Indole Derivatives
Indole-3-Carbinol (I3C) and its derivatives, which share a structural motif with the compound , have shown significant protective effects against chronic liver injuries. These compounds, originating from indoles, regulate transcription factors, alleviate oxidative stress, and modulate enzymes related to hepatic functions. Their pleiotropic effects, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory actions, highlight the diverse scientific applications of indole derivatives in hepatic protection and potentially other areas of medical research (Wang et al., 2016).
Indole Synthesis and Medicinal Chemistry
The synthesis of indoles is fundamental in medicinal chemistry due to the wide range of biological activities associated with indole alkaloids. Research in indole synthesis methods, including those involving compounds similar to the one , has been crucial in developing new pharmaceuticals. This body of work has led to the classification and refinement of strategies for indole construction, enabling the discovery and optimization of drugs with indole cores (Taber & Tirunahari, 2011).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-methylindol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)13-10-11-6-4-5-7-12(11)16(13)3/h4-10H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQARIUWXNEQL-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



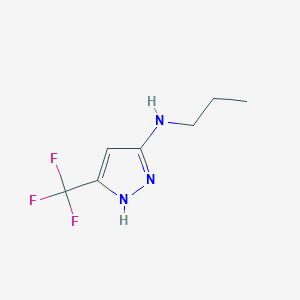
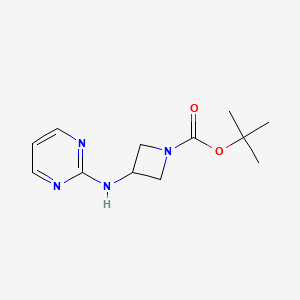
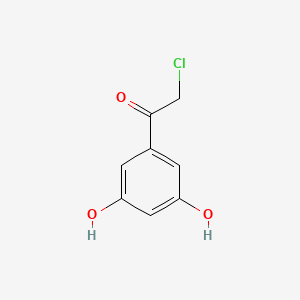
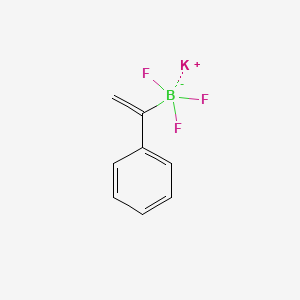
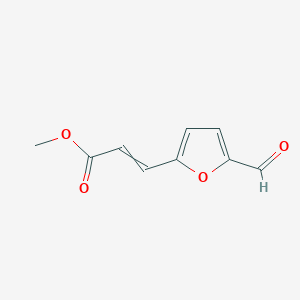
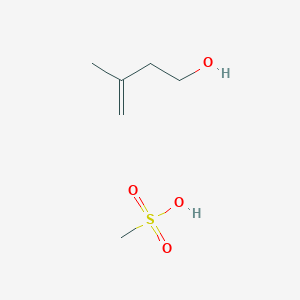
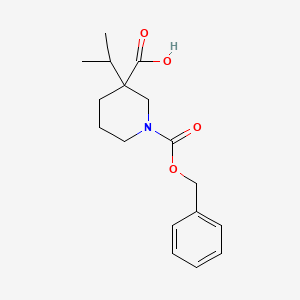
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)
![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)
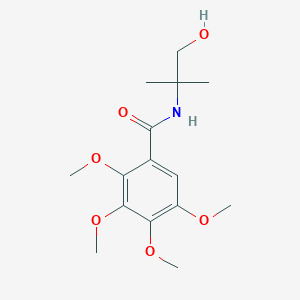
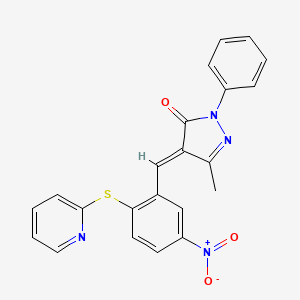
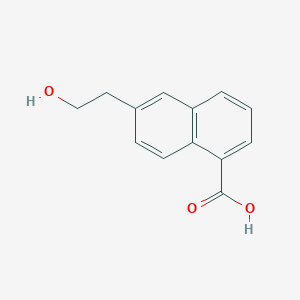
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)
